molecular formula C20H22N4O B10938731 6-cyclopropyl-N-ethyl-1,3-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-ethyl-1,3-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10938731
M. Wt: 334.4 g/mol
InChI Key: PFXGHZSNKFUHGS-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-ETHYL-1,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethyl group, and a phenyl group attached to a pyrazolo[3,4-b]pyridine core. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-ETHYL-1,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane or cyclopropylcarbene.

    Attachment of the Ethyl and Phenyl Groups: These groups can be introduced through alkylation and arylation reactions, respectively, using appropriate alkyl halides and aryl halides in the presence of a base.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents such as ammonia or amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-ETHYL-1,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-ETHYL-1,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Pharmacology: Research on this compound includes its interaction with various biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-ETHYL-1,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents, such as 6-CYCLOPROPYL-N~4~-METHYL-1,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE.

    Cyclopropyl-Substituted Compounds: Compounds with cyclopropyl groups attached to different core structures, such as cyclopropyl-substituted pyridines or pyrazoles.

Uniqueness

The uniqueness of 6-CYCLOPROPYL-N~4~-ETHYL-1,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

6-cyclopropyl-N-ethyl-1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H22N4O/c1-4-24(15-8-6-5-7-9-15)20(25)16-12-17(14-10-11-14)21-19-18(16)13(2)22-23(19)3/h5-9,12,14H,4,10-11H2,1-3H3

InChI Key

PFXGHZSNKFUHGS-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4CC4

Origin of Product

United States

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